molecular formula C47H80O19 B12369387 Hosenkoside L

Hosenkoside L

Cat. No.: B12369387
M. Wt: 949.1 g/mol
InChI Key: QOADBOAPJREKSC-QLZSSGTNSA-N
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Description

Hosenkoside L is a baccharane-type glycoside isolated from the dried seeds of Impatiens balsamina L. This compound is characterized by the presence of specific functional groups attached to a baccharane skeleton. It has been identified as one of the several glycosides present in the seeds of Impatiens balsamina L., which have been traditionally used in Chinese medicine for various therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Hosenkoside L involves the extraction of dried seeds of Impatiens balsamina L. The process typically includes:

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the seeds of Impatiens balsamina L.

Chemical Reactions Analysis

Types of Reactions: Hosenkoside L undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the glycosidic linkages or hydroxyl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acidic or basic conditions depending on the nature of the substituent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Hosenkoside L has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of Hosenkoside L involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects through:

Comparison with Similar Compounds

Hosenkoside L is part of a series of baccharane-type glycosides isolated from Impatiens balsamina L. Similar compounds include:

  • Hosenkoside A
  • Hosenkoside B
  • Hosenkoside C
  • Hosenkoside F
  • Hosenkoside G
  • Hosenkoside K
  • Hosenkoside M

Uniqueness: this compound is unique due to its specific glycosidic linkages and functional groups, which contribute to its distinct biological activities. Compared to other similar compounds, this compound has shown significant anti-cancer and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C47H80O19

Molecular Weight

949.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C47H80O19/c1-22(16-48)25-8-13-47(21-61-25)15-14-45(4)23(39(47)59)6-7-29-43(2)11-10-30(65-42-38(35(56)33(54)27(18-50)64-42)66-40-36(57)31(52)24(51)19-60-40)44(3,28(43)9-12-46(29,45)5)20-62-41-37(58)34(55)32(53)26(17-49)63-41/h22-42,48-59H,6-21H2,1-5H3/t22-,23+,24+,25-,26+,27+,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+/m0/s1

InChI Key

QOADBOAPJREKSC-QLZSSGTNSA-N

Isomeric SMILES

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)C)CO1

Canonical SMILES

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)C)C)C)CO1

Origin of Product

United States

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